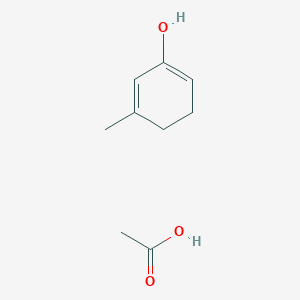
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol is a chemical compound that combines the properties of acetic acid and a methyl-substituted cyclohexadiene. Acetic acid is a well-known organic acid with a wide range of applications, while 5-methylcyclohexa-1,5-dien-1-ol is a derivative of cyclohexadiene, a compound known for its reactivity and use in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methylcyclohexa-1,5-dien-1-ol typically involves the reaction of acetic acid with 5-methylcyclohexa-1,5-dien-1-ol under controlled conditions. This can be achieved through esterification reactions where acetic acid reacts with the alcohol group of 5-methylcyclohexa-1,5-dien-1-ol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where acetic acid and 5-methylcyclohexa-1,5-dien-1-ol are reacted in reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The use of advanced catalysts and purification techniques is essential to achieve high efficiency in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. Reaction conditions often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;5-methylcyclohexa-1,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. Its effects are mediated through the formation of intermediate complexes and the modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylcyclohexene: A similar compound with a methyl group attached to a cyclohexene ring.
Cyclohexadiene: A related compound with two double bonds in a six-membered ring.
Uniqueness
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol is unique due to its combination of acetic acid and a methyl-substituted cyclohexadiene, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
Eigenschaften
CAS-Nummer |
87142-51-6 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
acetic acid;5-methylcyclohexa-1,5-dien-1-ol |
InChI |
InChI=1S/C7H10O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h4-5,8H,2-3H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
HIYBAQWYPHUWRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CCC1)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


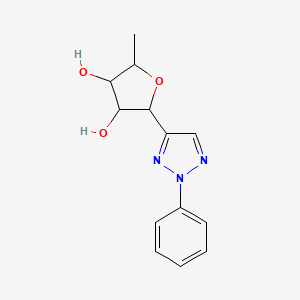
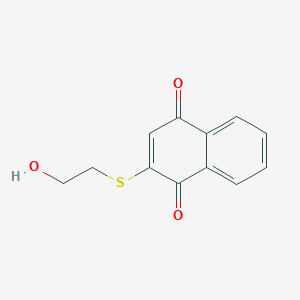

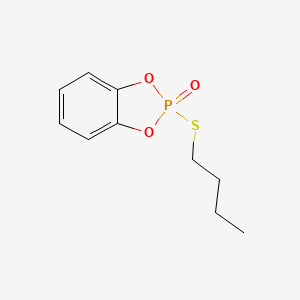
![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
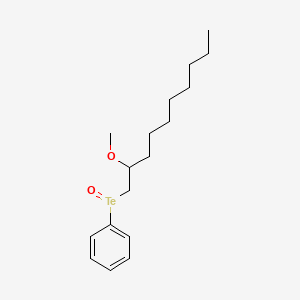
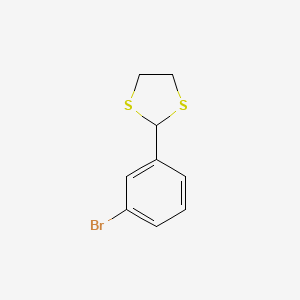

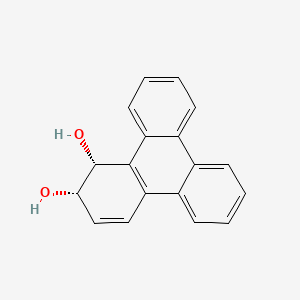
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
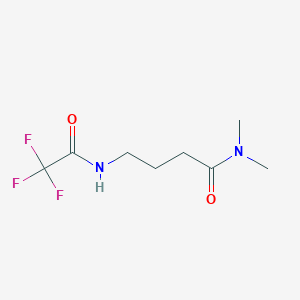
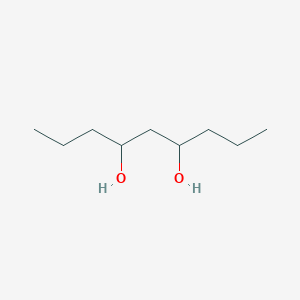

![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
